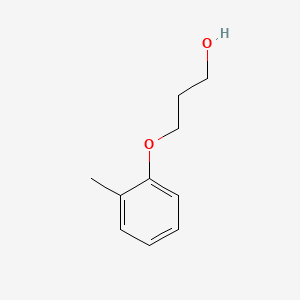

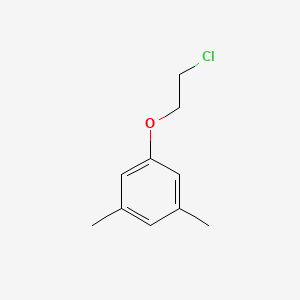

![molecular formula C9H13BrN2S B3143412 1-[(5-Bromothien-2-yl)methyl]piperazine CAS No. 523981-55-7](/img/structure/B3143412.png)

1-[(5-Bromothien-2-yl)methyl]piperazine

Descripción general

Descripción

1-[(5-Bromothien-2-yl)methyl]piperazine is a chemical compound with the molecular formula C9H13BrN2S and a molecular weight of 261.18 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-[(5-Bromothien-2-yl)methyl]piperazine, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-[(5-Bromothien-2-yl)methyl]piperazine is defined by its molecular formula, C9H13BrN2S . Unfortunately, detailed structural analysis such as bond lengths and angles are not available in the search results.Physical And Chemical Properties Analysis

1-[(5-Bromothien-2-yl)methyl]piperazine is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis of Potent Bacterial Biofilm and MurB Inhibitors

A study by Mekky, A. E. M., & Sanad, S. (2020) described the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating significant antibacterial efficacy against various strains, including E. coli, S. aureus, and S. mutans. One compound showed superior biofilm inhibition activities compared to Ciprofloxacin and also exhibited excellent MurB enzyme inhibitory activities, suggesting potential for treating bacterial infections resistant to standard antibiotics (Mekky & Sanad, 2020).

Inhibitors of Soluble Epoxide Hydrolase

Research by Thalji et al. (2013) identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, demonstrating significant effects on serum biomarkers related to various disease models. These compounds, featuring a triazine-piperidine framework, underline the versatility of piperazine derivatives in drug development for treating diseases with an inflammatory component (Thalji et al., 2013).

Design and Pharmacological Evaluation of Novel Derivatives

A study by Kumar et al. (2017) focused on synthesizing and evaluating novel piperazine derivatives with potential antidepressant and antianxiety activities. Their work emphasizes the role of piperazine derivatives in central nervous system disorders, highlighting the therapeutic potential of these compounds in mental health treatment (Kumar et al., 2017).

Antimicrobial Activities of Piperazine Derivatives

Another area of research involves the synthesis of piperazine derivatives for antimicrobial applications. Shroff et al. (2022) synthesized novel 1,4-disubstituted piperazines and evaluated their antibacterial activities. Their work contributes to the search for new antibiotics capable of combating resistant bacterial strains, demonstrating the importance of piperazine derivatives in addressing the global challenge of antibiotic resistance (Shroff et al., 2022).

Safety And Hazards

The safety data sheet for 1-[(5-Bromothien-2-yl)methyl]piperazine suggests that it should not be released into the environment . In case of accidental release, it should be swept up or vacuumed and collected in a suitable container for disposal . It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist .

Propiedades

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2S/c10-9-2-1-8(13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQKVDLGECMYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277593 | |

| Record name | 1-[(5-Bromo-2-thienyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Bromothiophen-2-yl)methyl]piperazine | |

CAS RN |

523981-55-7 | |

| Record name | 1-[(5-Bromo-2-thienyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523981-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(5-Bromo-2-thienyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride](/img/structure/B3143340.png)

![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)

![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3143420.png)

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)